ent-Ivabradine Hydrochloride

描述

ent-Ivabradine Hydrochloride: is a pharmaceutical compound primarily used for the treatment of certain cardiovascular conditions. It is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that specifically targets the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Ivabradine Hydrochloride typically involves multiple steps, including the formation of the core benzazepinone structure and subsequent functionalization. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent casting and the use of specific polymers like Hydroxypropyl Methylcellulose (HPMC) are employed to create formulations suitable for oral administration .

化学反应分析

Types of Reactions: ent-Ivabradine Hydrochloride undergoes various chemical reactions

生物活性

Introduction

ent-Ivabradine Hydrochloride is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the If (funny) current in the sinoatrial node of the heart. This mechanism leads to a reduction in heart rate, making it an effective treatment for conditions such as chronic stable angina and heart failure. This article explores the biological activity of this compound, highlighting its pharmacodynamics, therapeutic applications, and relevant research findings.

Pharmacodynamics

ent-Ivabradine acts by selectively inhibiting the If current, which is crucial for pacemaker activity in the sinoatrial node. By doing so, it reduces the heart rate without affecting myocardial contractility or blood pressure, distinguishing it from traditional beta-blockers.

- Inhibition of HCN Channels : ent-Ivabradine binds to HCN channels with an IC50 ranging from 0.5 to 2.5 μM, effectively reducing the pacemaker current .

- Heart Rate Reduction : Clinical studies demonstrate that ent-Ivabradine can lower resting heart rates by approximately 10-15 beats per minute, significantly aiding in the management of angina and heart failure symptoms .

Therapeutic Applications

ent-Ivabradine is primarily indicated for:

- Chronic Stable Angina : It helps alleviate anginal symptoms by decreasing myocardial oxygen demand.

- Heart Failure : Particularly in patients with reduced ejection fraction, it improves outcomes by enhancing left ventricular function and quality of life .

Case Studies

- Overdose Case Study : A clinical report documented a case of intentional overdose where a patient ingested 250 mg of ivabradine. The patient exhibited significant bradycardia (heart rate dropping to 31 bpm) but remained hemodynamically stable after treatment with atropine .

- Efficacy in Heart Failure Trials : In a large-scale trial involving over 6,500 patients with heart failure, ivabradine demonstrated a significant reduction in cardiovascular mortality and hospitalizations related to heart failure .

In Vitro Studies

- Research indicates that ent-Ivabradine effectively improves left ventricular dysfunction and hypertrophy induced by pressure overload (transverse aortic constriction model) without altering heart rate significantly in control groups .

Formulation Studies

- Recent studies focused on developing ivabradine-loaded microspheres aimed at controlled drug release. These formulations showed promising results with an encapsulation efficiency exceeding 81% and a cumulative drug release of approximately 94.5% at physiological pH, indicating potential for improved therapeutic compliance through reduced dosing frequency .

Side Effects

Common side effects associated with ent-Ivabradine include:

Table 1: Summary of Clinical Trials Involving ent-Ivabradine

| Study Name | Population | Key Findings | Year |

|---|---|---|---|

| SIGNIFY Trial | >36,000 patients with CAD | No significant effect on overall outcomes | 2014 |

| SHIFT Trial | >6,500 patients with HF | Significant reduction in cardiovascular mortality | 2016 |

| Asthma/COPD Study | 40 patients | No adverse respiratory effects noted | 2011 |

Table 2: Formulation Characteristics of Ivabradine Microspheres

| Formulation ID | Ivabradine (mg) | Eudragit L100-55 (mg) | Ethyl Cellulose (mg) | Entrapment Efficiency (%) |

|---|---|---|---|---|

| F1 | 100 | 500 | 0 | 81 ± 2.15 |

| F2 | 100 | 450 | 50 | 82 ± 1.85 |

| F3 | 100 | 400 | 100 | 80 ± 3.00 |

科学研究应用

Chronic Heart Failure

Ent-Ivabradine Hydrochloride is indicated for patients with chronic heart failure with reduced ejection fraction (HFrEF). It has been shown to improve outcomes such as:

- Heart Rate Reduction : Significant reduction in resting heart rate.

- Hospitalization Rates : Decreased risk of hospitalization for worsening heart failure.

- Mortality Rates : Associated with reduced mortality compared to standard therapy alone.

A systematic review highlighted that ivabradine improves left ventricular ejection fraction and health-related quality of life without significantly increasing adverse events .

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| SHIFT Trial | HFrEF patients | Ivabradine + Standard Therapy | Reduced hospitalization and mortality rates |

| Sisakian et al. (2016) | HFrEF with diastolic dysfunction | Ivabradine + Background Therapy | Improved ejection fraction and quality of life |

Stable Angina Pectoris

This compound is also approved for the symptomatic treatment of stable angina pectoris in patients who are unable to tolerate beta-blockers. It effectively reduces angina episodes by lowering heart rate, allowing for improved myocardial oxygen delivery.

Pediatric Applications

Recent indications have expanded to include pediatric patients aged six months and older with symptomatic heart failure due to dilated cardiomyopathy. This highlights its versatility in treating various age groups and conditions .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A 65-year-old male patient with HFrEF was treated with this compound alongside standard therapy, resulting in a significant reduction in hospital admissions and improvement in exercise tolerance over six months.

- Case Study 2 : A pediatric patient with dilated cardiomyopathy demonstrated marked improvement in heart function and quality of life metrics after initiating treatment with this compound.

Safety Profile

This compound has a favorable safety profile compared to traditional heart rate-lowering medications like beta-blockers, primarily due to its selective mechanism of action that minimizes adverse effects such as hypotension and bradycardia .

属性

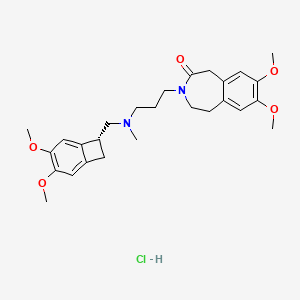

IUPAC Name |

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-68-7 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。